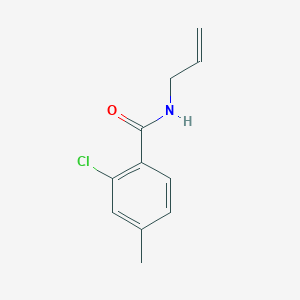![molecular formula C16H12Cl3N3S B4611277 3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4611277.png)
3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H12Cl3N3S and its molecular weight is 384.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.981752 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Triazoles, including derivatives of the specified compound, have been synthesized and assessed for their antimicrobial activities. For instance, Prasad et al. (2009) explored the synthesis and antimicrobial activities of some new triazolothiadiazoles bearing a 4-methylthiobenzyl moiety, demonstrating promising antimicrobial activities for some compounds (Prasad et al., 2009). Similarly, Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential of these compounds in combating microbial infections (Bektaş et al., 2010).
Corrosion Inhibition
The specified chemical and its derivatives have also been evaluated for their corrosion inhibition properties. Lagrenée et al. (2002) and Bentiss et al. (2007) studied the efficiency of triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, as corrosion inhibitors for mild steel in acidic media. These studies found high inhibition efficiencies, suggesting the compounds' utility in protecting industrial materials against corrosion (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antifungal and Anticonvulsant Activities
Further research into triazole derivatives has revealed their potential in antifungal and anticonvulsant applications. For example, Min et al. (2015) conducted a study on novel thioether derivatives containing the 1,2,4-triazole moiety, showing moderate antifungal activity (Min et al., 2015). Additionally, Plech et al. (2014) investigated the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones, identifying compounds with significant protective effects against seizures (Plech et al., 2014).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3S/c1-22-15(11-4-7-13(18)14(19)8-11)20-21-16(22)23-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMLJHLIRZUFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)quinoline](/img/structure/B4611199.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B4611209.png)
![4-methyl-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4611219.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4611226.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4611229.png)
![N-(1-methyl-4-piperidinyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4611239.png)
![ethyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4611247.png)


![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B4611269.png)

![N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4611286.png)
![3-[(2-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4611290.png)
![5-ethyl-N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4611297.png)
